molecular formula C20H36O2 B10832585 Deulinoleate ethyl CAS No. 1404475-07-5

Deulinoleate ethyl

Cat. No.: B10832585
CAS No.: 1404475-07-5
M. Wt: 310.5 g/mol
InChI Key: FMMOOAYVCKXGMF-XMCVDNGOSA-N
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Description

Deulinoleate ethyl, also known as di-deuterated ethyl linoleate, is an experimental, orally-bioavailable synthetic deuterated polyunsaturated fatty acid. It is an isotopologue of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The deuterated compound is identical to natural linoleic acid except for the presence of deuterium, which makes it resistant to lipid peroxidation .

Preparation Methods

Deulinoleate ethyl is synthesized through the deuteration of ethyl linoleate. The process involves the selective replacement of hydrogen atoms with deuterium atoms in the linoleic acid molecule. This is typically achieved using deuterium gas under specific reaction conditions. The industrial production methods involve large-scale deuteration processes to ensure the consistent incorporation of deuterium atoms .

Chemical Reactions Analysis

Deulinoleate ethyl undergoes various chemical reactions, including:

    Oxidation: The compound is resistant to non-enzymatic lipid peroxidation due to the presence of deuterium.

    Reduction: It can be reduced to form deuterated derivatives.

    Substitution: The deuterium atoms can be substituted with other isotopes under specific conditions. Common reagents used in these reactions include deuterium gas and catalysts that facilitate the incorporation of deuterium atoms.

Scientific Research Applications

Deulinoleate ethyl has several scientific research applications:

    Chemistry: It is used to study the effects of deuterium incorporation on the stability and reactivity of polyunsaturated fatty acids.

    Biology: The compound is used to investigate the role of lipid peroxidation in cellular processes and its impact on cell membranes.

    Medicine: this compound is being explored for its potential therapeutic effects in neurodegenerative disorders, such as Friedreich’s ataxia and amyotrophic lateral sclerosis.

    Industry: The compound is used in the development of reinforced lipids for various industrial applications.

Mechanism of Action

Deulinoleate ethyl is recognized by cells as identical to normal linoleic acid. When taken up by cells, it is converted into a heavy isotope version of arachidonic acid, which gets incorporated into lipid membranes. The deuterated compound resists non-enzymatic lipid peroxidation through the kinetic isotope effect, protecting mitochondrial, neuronal, and other lipid membranes. This greatly reduces the levels of numerous lipid peroxidation-derived toxic products, such as reactive carbonyls .

Comparison with Similar Compounds

Deulinoleate ethyl is unique due to its resistance to lipid peroxidation, which is not observed in natural linoleic acid. Similar compounds include:

This compound stands out due to its specific deuteration pattern, which provides enhanced stability and protection against lipid peroxidation .

Properties

CAS No.

1404475-07-5

Molecular Formula

C20H36O2

Molecular Weight

310.5 g/mol

IUPAC Name

ethyl (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoate

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i10D2

InChI Key

FMMOOAYVCKXGMF-XMCVDNGOSA-N

Isomeric SMILES

[2H]C([2H])(/C=C\CCCCC)/C=C\CCCCCCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC

Origin of Product

United States

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